molecular formula C7H7N3 B1428643 5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-44-7

5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1428643
M. Wt: 133.15 g/mol
InChI Key: FOQWCSIQBWFFOM-UHFFFAOYSA-N
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Description

5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrrolopyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of many biologically active compounds and are common motifs in a number of natural products and drugs .


Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure using a scaffold hopping approach . Another study reported the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .


Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study reported the design of a highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. The lead optimization was guided by key X-ray crystal structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be found in various databases . For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

Synthesis and Derivative Formation

5-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been extensively researched for their synthesis and potential as precursors to more complex chemical structures. Williams et al. (1995) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors to tricyclic purine analogues, highlighting their role in purine analogue synthesis with degenerate hydrogen-bonding potential (Williams & Brown, 1995). Similarly, Williams et al. (1997) synthesized a tricyclic pyrrolopyrimidine related to N6-hydroxyadenine, demonstrating the molecule's versatility in forming complex structures (Williams, Yakovlev, & Brown, 1997).

Biological Activity and Potential Applications

In the field of medicinal chemistry, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied for their antiviral and cytotoxic properties. Gupta et al. (1989) prepared derivatives related to toyocamycin and sangivamycin, testing them for cytotoxicity and antiviral activity (Gupta et al., 1989). Similarly, Seela et al. (1984) synthesized N-methyl isomers of a related compound, investigating their inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).

DNA Interaction and Recognition

Ranasinghe et al. (2005) studied substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues for their ability to bind to DNA triple helices, recognizing CG inversions. This research indicates potential applications in gene therapy and molecular biology (Ranasinghe, Rusling, Powers, Fox, & Brown, 2005).

Methodological Advancements

Kanamarlapudi et al. (2007) described an efficient and environmentally friendly synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, showcasing advancements in synthetic methodologies that are more sustainable and efficient (Kanamarlapudi, Bednarz, Wu, & Keyes, 2007).

Safety And Hazards

The safety and hazards of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been discussed in several studies . For example, one study reported the discovery of a Zika virus (ZIKV) inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold .

Future Directions

The future directions for the research and development of 7H-pyrrolo[2,3-d]pyrimidine derivatives are promising . For instance, one study suggested that a 7H-pyrrolo[2,3-d]pyrimidine derivative represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .

properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQWCSIQBWFFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
H Tan, Y Liu, C Gong, J Zhang, J Huang… - European Journal of …, 2021 - Elsevier
Focal adhesion kinase (FAK) is a ubiquitous intracellular non-receptor tyrosine kinase, which is involved in multiple cellular functions, including cell adhesion, migration, invasion, …
Number of citations: 8 www.sciencedirect.com
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
Hepatitis C virus infection constitutes a significant health problem in need of more effective therapies. We have recently identified 2‘-C-methyladenosine and 2‘-C-methylguanosine as …
Number of citations: 234 pubs.acs.org
K Shah, X Lin, SF Queener, V Cody, J Pace… - Bioorganic & medicinal …, 2018 - Elsevier
To combine the potency of trimetrexate (TMQ) or piritrexim (PTX) with the species selectivity of trimethoprim (TMP), target based design was carried out with the X-ray crystal structure of …
Number of citations: 11 www.sciencedirect.com
F Seela, H Thomas - Helvetica chimica acta, 1994 - Wiley Online Library
The synthesis of the 7‐deaza‐2′‐deoxy‐adenine derivatives 7b–3 with chloro, bromo, or methyl substituents at C(5) is described. Glycosylation of the 5‐substituted 4‐chloropyrrolo[2,3…
Number of citations: 31 onlinelibrary.wiley.com
Y Tateishi, C Shibazaki, K Takahashi… - Drug Metabolism and …, 2022 - Elsevier
Tofacitinib (TFT), a JAK inhibitor used for the treatment of rheumatoid arthritis and other diseases, is associated with severe liver injury that is believed to be caused by its reactive …
Number of citations: 2 www.sciencedirect.com
HJ Jeong, HL Lee, SJ Kim, JH Jeong… - Journal of Enzyme …, 2022 - Taylor & Francis
In an effort to discover novel scaffolds of non-nucleotide-derived Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors to stimulate the Stimulator of Interferon …
Number of citations: 5 www.tandfonline.com
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
A series of cardiac troponin I-interacting kinase (TNNI3K) inhibitors arising from 3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide (1) is disclosed along with fundamental …
Number of citations: 42 pubs.acs.org
JW Lockman, BR Murphy, DF Zigar… - Journal of Medicinal …, 2010 - ACS Publications
We have shown previously that the target of the potent cytotoxic agent 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (…
Number of citations: 41 pubs.acs.org
J Cui, M Ding, W Deng, Y Yin, Z Wang, H Zhou… - Bioorganic & medicinal …, 2015 - Elsevier
Lim kinase (Limk), a proline/serine-rich sequence, can regulate the polymerization of the actin filaments by phosphorylating, and it is found to be highly involved in various human …
Number of citations: 16 www.sciencedirect.com
JS Scott, SL Degorce, R Anjum, J Culshaw… - Journal of Medicinal …, 2017 - ACS Publications
Herein we report the optimization of a series of pyrrolopyrimidine inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) using X-ray crystal structures and structure based …
Number of citations: 52 pubs.acs.org

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